3-Bromo-4-chloroethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Infrared Spectroscopy

Summary of Application: Infrared (IR) spectroscopy is a common spectroscopic technique used for characterizing compound and solvent interactions.

Methods of Application: The study involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde performed by IR spectroscopy and density functional theory (DFT).

Results or Outcomes: The study found that the scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect.

Synthesis of Other Compounds

Chemical Synthesis

Summary of Application: 2-Bromo-1-chloro-4-ethylbenzene can be used in the synthesis of other chemical compounds.

Results or Outcomes: The compound can be used to create a variety of other chemicals, depending on the specific reactions involved.

Nucleophilic Reactions

Summary of Application: Benzene derivatives, such as 2-Bromo-1-chloro-4-ethylbenzene, can undergo nucleophilic reactions.

Methods of Application: The reaction involves the use of a solution of sodium hydroxide (NaOH) at a temperature of 350 ºC.

Results or Outcomes: The chief products are phenol and diphenyl ether.

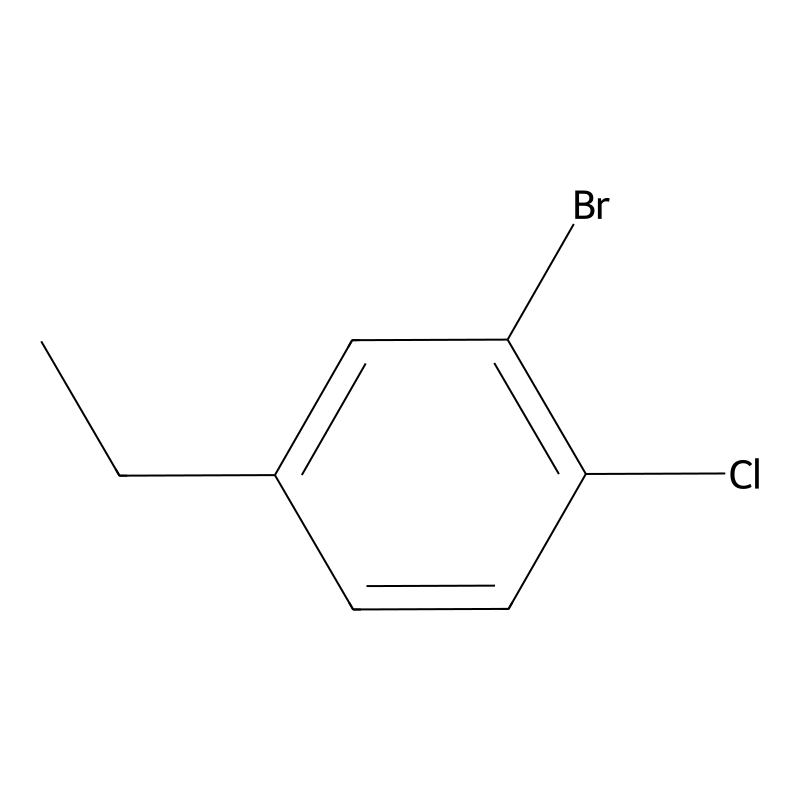

3-Bromo-4-chloroethylbenzene is an organic compound with the molecular formula C8H8BrCl. It features a benzene ring substituted with both bromine and chlorine atoms, specifically at the meta and para positions relative to each other. This compound is characterized by its clear to light yellow liquid form, with a melting point of approximately -21.5 °C and a boiling point around 196 °C. It has a density of 1.63 g/mL at 25 °C and is insoluble in water, making it suitable for various organic synthesis applications .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.

- Electrophilic Aromatic Substitution: The compound can react with electrophiles, allowing for further functionalization of the aromatic ring.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, particularly in synthesizing complex organic molecules .

3-Bromo-4-chloroethylbenzene can be synthesized through several methods:

- Electrophilic Substitution: Starting from chlorobenzene, bromination can be performed using bromine in the presence of a Lewis acid catalyst to achieve the desired substitution pattern.

- Cross-Coupling Reactions: Using precursors like 4-chloroethylbenzene and bromide sources (e.g., sodium bromide) under palladium catalysis allows for the formation of the compound through coupling reactions.

- Functional Group Transformations: Existing aryl halides can be transformed into 3-Bromo-4-chloroethylbenzene through selective halogenation techniques .

3-Bromo-4-chloroethylbenzene finds utility in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is used in the development of polymers and other materials where specific chemical properties are required.

- Research: It acts as a substrate in studies involving catalytic systems for cyanation and other transformations .

3-Bromo-4-chloroethylbenzene belongs to a class of compounds known as bromochlorobenzenes, which include several isomers that differ based on the positions of bromine and chlorine on the benzene ring. Here are some similar compounds:

| Compound Name | Molecular Formula | Melting Point | Boiling Point | Unique Features |

|---|---|---|---|---|

| 1-Bromo-2-chlorobenzene | C6H4BrCl | -13 °C | 203–205 °C | Ortho substitution pattern |

| 1-Bromo-3-chlorobenzene | C6H4BrCl | -22 °C | 195–196 °C | Meta substitution pattern; similar structure |

| 1-Bromo-4-chlorobenzene | C6H4BrCl | 63–67 °C | 196 °C | Para substitution pattern; distinct reactivity |

Uniqueness

The uniqueness of 3-Bromo-4-chloroethylbenzene lies in its specific arrangement of bromine and chlorine atoms, which influences its reactivity and potential applications in organic synthesis compared to its isomers. Its combination of properties makes it particularly valuable in targeted synthetic pathways where precise modifications are required .